5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid is a chemical compound with the molecular formula C11H10F4O4 and a molecular weight of 282.19 g/mol . This compound is characterized by the presence of a methoxy group at the 5-position and a tetrafluoropropoxy group at the 2-position of the benzoic acid core . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxybenzoic acid and 2,2,3,3-tetrafluoropropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like K2CO3.
Major Products: Major products formed from these reactions include substituted benzoic acids, alcohols, and aldehydes.
Scientific Research Applications
5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
5-Methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid can be compared with other similar compounds:
Properties
IUPAC Name |
5-methoxy-2-(2,2,3,3-tetrafluoropropoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O4/c1-18-6-2-3-8(7(4-6)9(16)17)19-5-11(14,15)10(12)13/h2-4,10H,5H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAYEIZIRXBWGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(C(F)F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.